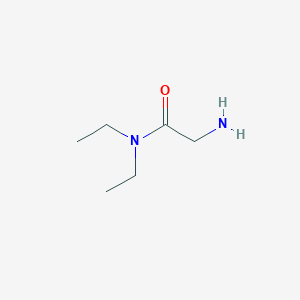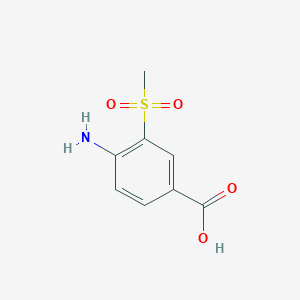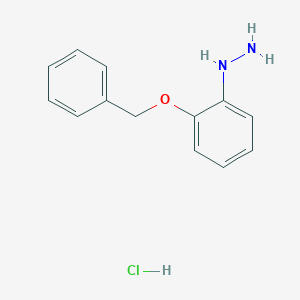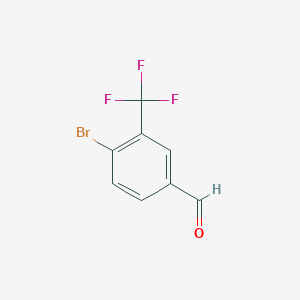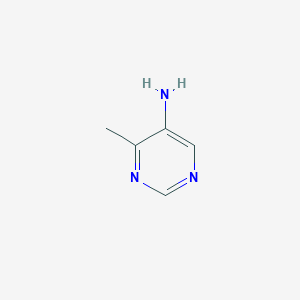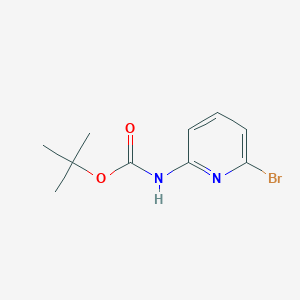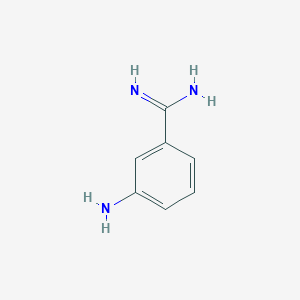
Boc-D-His(Boc)-OH.benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-D-His(Boc)-OH.benzene” is a protected histidine derivative used in Boc Solid Phase Peptide Synthesis (SPPS) . After coupling, the two Boc-groups are cleaved simultaneously by TFA .
Synthesis Analysis
“this compound” is used as a building block for Solid Phase Peptide Synthesis . The product number for this compound was previously 04-13-0014 .Molecular Structure Analysis
The molecular formula of “this compound” is C11H17N3O4 . The compound has a molar mass of 255.27 g/mol . The InChI string representation of the molecule is InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 .Chemical Reactions Analysis
“Boc-D-His(Boc)-OH DCHA” mimics the structure and function of histidine in proteins and enzymes. It can bind to metal ions, such as copper and zinc, and participate in catalytic reactions.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 255.27 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 6 .Aplicaciones Científicas De Investigación
Molecular Dynamics in Polymer Chemistry
A study by Li et al. (2021) utilized molecular dynamics simulations to investigate the hydrogen bonding and thermal and mechanical properties of epoxy resins, including those related to benzene derivatives. While not directly mentioning Boc-D-His(Boc)-OH.benzene, this research highlights the role of chemical modifications in enhancing the properties of polymers, which could be relevant for applications involving this compound derivatives in material science and polymer chemistry (Li et al., 2021).
Photocatalysis and Organic Synthesis
Das et al. (2017) demonstrated the C−H amination of benzene derivatives using photocatalysis, where BocNH2 served as the amine source. This method reflects the potential of this compound in photocatalytic applications and organic synthesis, particularly in the context of functionalizing benzene rings and related structures with amines (Das et al., 2017).
Solid-Phase Peptide Synthesis
Muttenthaler et al. (2015) discussed the use of anhydrous hydrogen fluoride for cleaving peptides from solid-phase supports in the context of tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This methodology is essential for peptide synthesis, where protecting groups like Boc play a crucial role. The study provides a comprehensive overview of the technique, safety measures, and applications in synthesizing peptides with complex structures (Muttenthaler et al., 2015).
Nanomaterials and Catalysis
Research by Pan et al. (2019) on the coordination structure of single-atom Fe-NxCy catalytic sites for benzene oxidation showcases the relevance of benzene derivatives in catalysis and materials science. While not directly related to this compound, the study emphasizes the importance of atomic-level manipulation of materials for enhancing catalytic performances, suggesting potential research applications for this compound in creating or modifying catalytic materials (Pan et al., 2019).
Mecanismo De Acción
Target of Action
Boc-D-His(Boc)-OH.benzene, also known as Nα-Boc-D-histidine , is a derivative of the amino acid histidine. It is primarily used in scientific research, particularly in the field of peptide synthesis . The primary targets of this compound are proteins and enzymes that contain histidine residues.
Mode of Action
The compound mimics the structure and function of histidine in proteins and enzymes. It can bind to metal ions, such as copper and zinc, and participate in catalytic reactions. After coupling in the solid-phase peptide synthesis (SPPS), the two Boc-groups are cleaved simultaneously .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving proteins and enzymes that contain histidine residues. The compound can modulate the activity of these proteins and enzymes by binding to specific sites and participating in catalytic reactions.
Result of Action
This compound can have a variety of biochemical and physiological effects. It can modulate the activity of enzymes and proteins by binding to specific sites and participating in catalytic reactions. It can also stabilize protein structures and prevent denaturation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under a variety of conditions and is easy to synthesize and purify.
Safety and Hazards
Propiedades
IUPAC Name |
benzene;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUHNRWCBRLZLL-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)

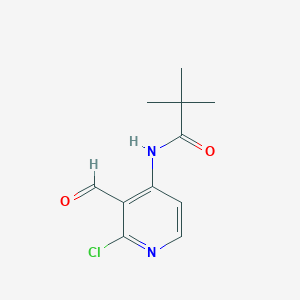
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
